

Application Notes and Protocols for Ethylene Glycol-(OD)₂ in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene glycol-(OD)₂, the deuterated form of ethylene glycol where the hydroxyl protons are replaced with deuterium, is a versatile solvent for Nuclear Magnetic Resonance (or NMR) spectroscopy. Its unique physical properties, including a wide liquid temperature range and low freezing point, make it particularly suitable for variable temperature (VT) NMR studies and for analyzing samples that are insoluble in more common deuterated solvents. This document provides detailed application notes and protocols for the effective use of ethylene glycol-(OD)₂ as an NMR solvent.

Physicochemical Properties

Ethylene glycol-(OD)₂ is a colorless, viscous liquid. Its physical and chemical properties are summarized in the table below.

Property	Value	Reference
Linear Formula	DOCH ₂ CH ₂ OD	[1]
Molecular Weight	64.08 g/mol	[1]
Melting Point	-13 °C	[1]
Boiling Point	196-198 °C	[1]
Density	1.148 g/mL at 25 °C	[1]
Refractive Index	n20/D 1.429	[1]
Isotopic Purity	≥98 atom % D	[1]
Chemical Purity	≥99% (CP)	[1]
Viscosity	16.1 mPa⋅s at 25°C	[2]

NMR Spectral Properties

When using ethylene glycol-(OD)₂ as an NMR solvent, the residual proton signals from the solvent itself must be considered.

Nucleus	Chemical Shift (δ, ppm)	Multiplicity	Notes
¹H (Residual)	~3.5 - 3.7	Singlet	Chemical shift of the - CH ₂ - protons. This can vary slightly with temperature.
13 C	~64	Singlet	Chemical shift of the - CH ₂ - carbons.[3][4]

Applications

Variable Temperature (VT) NMR Studies

Ethylene glycol-(OD)₂ is an excellent solvent for VT-NMR experiments due to its wide liquid range (-13 °C to 198 °C). This allows for the study of dynamic processes such as

conformational changes, chemical exchange, and reaction kinetics over a broad spectrum of temperatures.

Solvent for Polar and sparingly Soluble Analytes

Its polarity makes it a good solvent for a variety of polar organic and inorganic compounds that have limited solubility in other common NMR solvents like chloroform-d or DMSO-d₆.

NMR Thermometer Calibration

While non-deuterated ethylene glycol is traditionally used for temperature calibration, ethylene glycol-(OD)₂ can also be used, particularly when the sample is dissolved in it. The chemical shift difference between the residual solvent peak and a reference signal can be calibrated against temperature. For precise temperature calibration using the solvent itself, it is more common to use non-deuterated ethylene glycol where the chemical shift difference between the -OH and -CH₂ protons is highly temperature-dependent.

Experimental Protocols

Protocol 1: Preparation of an NMR Sample in Ethylene Glycol-(OD)₂

This protocol outlines the standard procedure for preparing a 5 mm NMR tube sample.

Materials:

- Ethylene glycol-(OD)2
- Analyte of interest
- 5 mm NMR tubes
- Pasteur pipette
- Small vial
- Vortex mixer (optional)

Procedure:

- Weigh the Analyte: Accurately weigh the desired amount of the analyte into a clean, dry vial.
 For ¹H NMR, 5-10 mg is typically sufficient. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary.
- Add the Solvent: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of ethylene glycol-(OD)₂ to the vial containing the analyte.
- Dissolve the Sample: Gently swirl the vial or use a vortex mixer to ensure the analyte is completely dissolved. Mild heating may be applied if the analyte has low solubility at room temperature, but care should be taken to avoid solvent evaporation or sample degradation.
- Filter the Sample (if necessary): If the solution contains any particulate matter, filter it through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube. This is crucial for obtaining high-resolution spectra.
- Transfer to NMR Tube: Carefully transfer the clear solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.
- Cap and Label: Cap the NMR tube securely and label it clearly. The sample is now ready for NMR analysis.

Protocol 2: Variable Temperature (VT) NMR Experiment

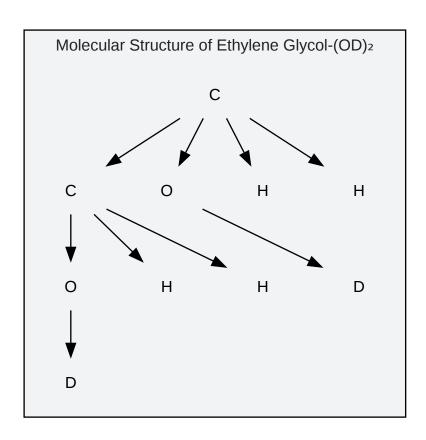
This protocol provides a general workflow for conducting a VT-NMR experiment.

Prerequisites:

- A properly prepared NMR sample in ethylene glycol-(OD)2.
- An NMR spectrometer equipped with a variable temperature unit.

Procedure:

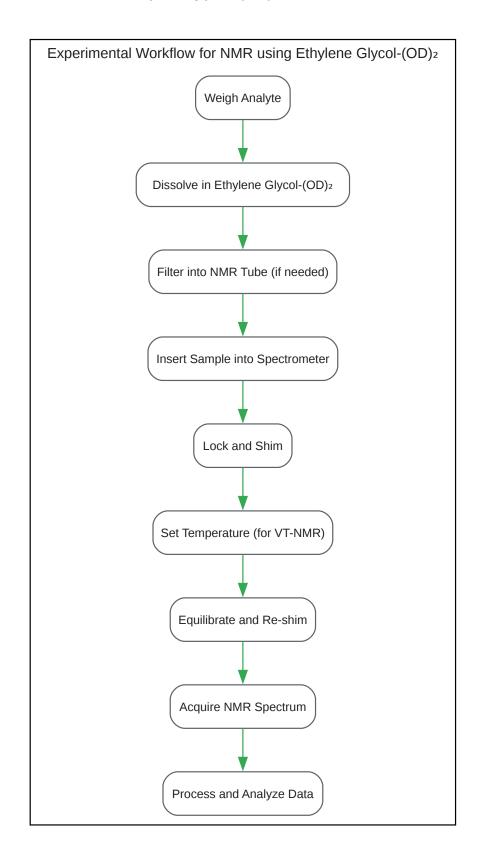
- Initial Setup: Insert the sample into the spectrometer and acquire a spectrum at ambient temperature. Lock and shim the spectrometer as usual.
- Temperature Equilibration: Set the desired temperature on the spectrometer's VT unit. Allow the sample to equilibrate at the new temperature for at least 5-10 minutes. Longer


equilibration times may be necessary for larger temperature changes.

- Shimming: After temperature equilibration, re-shim the sample. The magnetic field homogeneity can change with temperature.
- Acquire Spectrum: Acquire the NMR spectrum at the set temperature.
- Iterate for Different Temperatures: Repeat steps 2-4 for each desired temperature point. It is advisable to change the temperature in manageable increments (e.g., 10-20 °C) to avoid thermal shock to the probe and sample tube.
- Return to Ambient Temperature: After completing the experiment, slowly return the sample to ambient temperature to prevent thermal stress on the NMR tube.

Visualizations

Molecular Structure and Experimental Workflow


The following diagrams illustrate the molecular structure of ethylene glycol-(OD)₂ and a typical workflow for its use in an NMR experiment.

Click to download full resolution via product page

Caption: Molecular structure of ethylene glycol-(OD)2.

Click to download full resolution via product page

Caption: Typical workflow for an NMR experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Ethylene glycol-(OD)2 98 atom % D, 99% (CP) | 2219-52-5 [sigmaaldrich.com]
- 2. Ethylene glycol (data page) Wikipedia [en.wikipedia.org]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0032262) [hmdb.ca]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for Ethylene Glycol-(OD)₂ in NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1609830#using-ethylene-glycol-od-2-as-an-nmr-solvent]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com